molecular formula C24H34N2S B15451429 N-Decyl-N'-(diphenylmethyl)thiourea CAS No. 62551-98-8

N-Decyl-N'-(diphenylmethyl)thiourea

Cat. No.: B15451429
CAS No.: 62551-98-8
M. Wt: 382.6 g/mol
InChI Key: IURSADSPWBKNHW-UHFFFAOYSA-N
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Description

N-Decyl-N'-(diphenylmethyl)thiourea is a synthetic organic compound with the molecular formula C24H34N2S and the CAS registry number 62551-98-8 . It belongs to the versatile class of 1,3-disubstituted thiourea derivatives, which are widely recognized in medicinal chemistry as privileged scaffolds for developing new bioactive molecules . While the specific biological profile of this compound is under investigation, thiourea derivatives, particularly those with specific aromatic and aliphatic substituents, have demonstrated significant research value. These compounds are frequently explored for their cytotoxic and anticancer properties . For instance, structurally related thiourea analogs have shown potent activity against human colon and prostate cancer cell lines by exerting strong pro-apoptotic effects, effectively inducing programmed cell death in malignant cells . The mechanism of action for bioactive thioureas can vary, with some acting as kinase inhibitors or targeting specific enzymes, such as the Δ9-stearoyl desaturase in mycobacteria, highlighting their potential as tools for probing biological pathways . Furthermore, due to the presence of nucleophilic sulfur and nitrogen atoms, this compound serves as a versatile precursor or ligand in organic synthesis and coordination chemistry, facilitating the development of novel materials and catalysts . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62551-98-8

Molecular Formula

C24H34N2S

Molecular Weight

382.6 g/mol

IUPAC Name

1-benzhydryl-3-decylthiourea

InChI

InChI=1S/C24H34N2S/c1-2-3-4-5-6-7-8-15-20-25-24(27)26-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3,(H2,25,26,27)

InChI Key

IURSADSPWBKNHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Thiourea (B124793) Scaffolds

The construction of the thiourea backbone is a cornerstone of organic synthesis, with several reliable methods available to chemists. These strategies offer varying degrees of simplicity, efficiency, and substrate scope.

Amine-Isothiocyanate Condensation Strategies

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. nih.govbibliomed.org This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group forms the thiourea linkage.

The choice of solvent for this reaction can influence the reaction rate and ease of product isolation. Common solvents include acetone (B3395972), which often facilitates the reaction at room temperature over several hours. bibliomed.org The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), which allows for the visualization of the consumption of the starting materials and the formation of the product. nih.gov

Alternative Approaches for N,N'-Disubstituted Thioureas

One notable alternative involves the reaction of two amines with carbon disulfide. rsc.orgnih.govorganic-chemistry.org This method can be performed in a one-pot fashion, where a dithiocarbamate (B8719985) intermediate is formed in situ and subsequently reacts with a second amine to yield the unsymmetrical thiourea. rsc.orgresearchgate.net Solvents such as dimethyl sulfoxide (B87167) (DMSO) have been found to be effective for this transformation, often at elevated temperatures. researchgate.netnih.gov

Another approach utilizes thiourea itself as a thiocarbonyl source in the presence of a suitable catalyst. researchgate.net Additionally, the use of reagents like 1,1'-thiocarbonyldiimidazole (B131065) allows for the reaction with two equivalents of an amine to form symmetrical thioureas. nih.gov For unsymmetrical thioureas, a stepwise addition of different amines can be employed.

Targeted Synthesis of N-Decyl-N'-(diphenylmethyl)thiourea

The synthesis of the target molecule, this compound, can be strategically designed using the principles of amine-isothiocyanate condensation. This approach offers a convergent and efficient pathway to the desired product.

Precursor Synthesis and Purification

The successful synthesis of this compound hinges on the availability and purity of its precursors: decylamine (B41302), diphenylmethylamine, and a suitable isothiocyanate.

Decylamine and Diphenylmethylamine: These primary amines are commercially available. However, their purity should be ascertained before use. Decylamine, a liquid at room temperature, can be purified by distillation. sigmaaldrich.comsigmaaldrich.com Diphenylmethylamine can be purified by recrystallization or distillation. A common method for purifying diphenylamine, a related compound, involves treatment with a selective solvent to wash away impurities. google.com

Isothiocyanate Precursors: The synthesis can proceed via two main pathways, each requiring a different isothiocyanate precursor:

Route A: Reaction of decylamine with diphenylmethyl isothiocyanate.

Route B: Reaction of diphenylmethylamine with decyl isothiocyanate.

The synthesis of the required isothiocyanates from their corresponding primary amines is a well-established process. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be systematically optimized.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and product yield. A screening of solvents with varying polarities, such as acetonitrile, toluene, ethanol (B145695), and dimethylformamide (DMF), can identify the optimal medium for the condensation reaction. rsc.orgacs.org Protic solvents like ethanol have been shown to be effective in some thiourea syntheses. acs.org

Temperature Control: The reaction temperature is a critical parameter. While many thiourea syntheses proceed at room temperature, gentle heating can sometimes accelerate the reaction. bibliotekanauki.pl However, excessive heat can lead to the decomposition of the thiourea product. researchgate.netacs.org An optimal temperature must be determined to ensure a reasonable reaction time without compromising the product's integrity.

Catalyst Loading: In some synthetic approaches, particularly those not involving pre-formed isothiocyanates, a catalyst may be employed. The catalyst loading is a crucial factor to optimize. For instance, in thiourea-catalyzed reactions, loadings can be varied to find the balance between reaction rate and catalyst cost. acs.orgrsc.org

Reaction Time: The progress of the reaction should be monitored using techniques like TLC to determine the optimal reaction time. nih.govyoutube.com This ensures that the reaction proceeds to completion without the formation of significant byproducts due to prolonged reaction times.

The following table outlines a hypothetical optimization study for the synthesis of this compound via the reaction of decylamine and diphenylmethyl isothiocyanate.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetone252485
2Acetonitrile252482
3Ethanol501292
4Toluene80888
5DMF501275

Green Chemistry Principles in Thiourea Synthesis

The application of green chemistry principles to the synthesis of thioureas is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Several strategies can be employed to make the synthesis of this compound more environmentally friendly. The use of water as a solvent is a highly attractive option, as it is non-toxic, non-flammable, and readily available. nih.govmdpi.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce solvent usage and waste generation. rsc.orgresearchgate.netrsc.org

Furthermore, the use of catalysts that can be easily recovered and reused enhances the sustainability of the process. acs.org For example, solid-supported catalysts or catalysts that are soluble in a separate phase can be readily separated from the reaction mixture. The development of solvent-free reaction conditions, where the reactants are mixed directly, represents another significant advancement in green thiourea synthesis. researchgate.net

The following table summarizes some green chemistry approaches applicable to thiourea synthesis.

Green Chemistry PrincipleApplication in Thiourea Synthesis
Use of Safer SolventsEmploying water or other benign solvents. nih.gov
Atom EconomyDesigning one-pot reactions that maximize the incorporation of starting materials into the final product. rsc.org
CatalysisUtilizing recyclable and non-toxic catalysts. acs.org
Waste PreventionImplementing solvent-free reaction conditions. researchgate.net

By integrating these principles, the synthesis of this compound can be conducted in a more sustainable and environmentally responsible manner.

Solvent-Free and Aqueous Medium Reactions

The use of water as a reaction medium or the complete omission of a solvent offers significant environmental and economic advantages. These approaches reduce volatile organic compound (VOC) emissions and can simplify product purification.

Aqueous Medium Reactions:

The synthesis of thiourea derivatives in an aqueous medium has been demonstrated as a highly effective and green alternative to traditional organic solvents. organic-chemistry.orgnih.gov One prominent method involves the reaction of primary amines with carbon disulfide in water. acs.orgresearchgate.net For the synthesis of an unsymmetrical thiourea like this compound, a sequential addition of the amines can be envisaged.

A general representation of this reaction involves the in-situ formation of a dithiocarbamate salt from one of the amines (e.g., decylamine) and carbon disulfide in the presence of a base such as sodium hydroxide. This intermediate then reacts with the second amine (diphenylmethylamine) to yield the final product. The reaction often proceeds smoothly at elevated temperatures, and the product may precipitate from the aqueous medium upon cooling, simplifying isolation.

Reactant 1Reactant 2Reactant 3SolventConditionsProduct TypeReference
Primary AmineCarbon DisulfideSecond AmineWaterRefluxUnsymmetrical Thiourea acs.org
Primary AmineCarbon DisulfideOxidant (e.g., H₂O₂)WaterRoom Temp.Symmetrical/Unsymmetrical Thiourea researchgate.net

An "on-water" reaction, where the reactants are mixed in water without being fully dissolved, has also been shown to be effective for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. organic-chemistry.org The hydrophobic effect and interfacial tension are thought to play crucial roles in accelerating the reaction. In the context of this compound, this would involve stirring a mixture of decyl isothiocyanate and diphenylmethylamine in water.

Solvent-Free Reactions:

Mechanochemistry, specifically ball milling, has emerged as a powerful solvent-free technique for organic synthesis. nih.govresearchgate.net The reaction of amines with isothiocyanates occurs efficiently and often quantitatively within minutes of mechanical grinding, without the need for any solvent. nih.gov This method is particularly advantageous as it can be performed at room temperature, thus being highly energy-efficient. To prepare this compound, a solid mixture of decyl isothiocyanate and diphenylmethylamine could be subjected to ball milling.

Another solvent-free approach involves the reaction of dithiocarbamates with amines. researchgate.net This method is reported to be highly efficient for producing unsymmetrical thioureas without the formation of symmetrical byproducts.

Reactant 1Reactant 2ConditionsProduct TypeReference
AmineIsothiocyanateBall Milling (neat)Unsymmetrical Thiourea nih.gov
DithiocarbamateAmineHeating (solvent-free)Unsymmetrical Thiourea researchgate.net

Catalyst-Free and Energy-Efficient Methodologies

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the costs and environmental concerns associated with catalysts, as well as simplifying product purification.

Several of the aforementioned aqueous and solvent-free methods are inherently catalyst-free. For instance, the reaction of primary amines with carbon disulfide in pure water can proceed without any catalyst to produce thioureas in a highly atom-economic process. nih.gov Similarly, the mechanochemical synthesis of thioureas from amines and isothiocyanates does not typically require a catalyst. nih.gov

A notable catalyst-free, one-pot, three-component reaction involves the in-situ formation of a thiourea derivative from an amine and an isothiocyanate, which then reacts with a third component. nih.gov While the specific reaction leads to 2-iminothiazoles, the initial catalyst-free formation of the thiourea intermediate is a relevant and established principle.

The energy efficiency of these methods is also a key advantage. Solvent-free mechanochemical methods and some aqueous reactions that proceed at room temperature significantly reduce the energy input compared to traditional methods that require prolonged heating in high-boiling organic solvents.

Reactant 1Reactant 2Solvent/ConditionKey FeatureReference
Primary AmineCarbon DisulfideWaterCatalyst-free, atom-economic nih.gov
AmineIsothiocyanateBall MillingCatalyst-free, solvent-free, rapid nih.gov
DithiocarbamateAmineSolvent-freeCatalyst-free, high selectivity researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N-Decyl-N'-(diphenylmethyl)thiourea. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the decyl chain, the diphenylmethyl group, and the N-H protons of the thiourea (B124793) moiety. The chemical shifts are influenced by the electronic environment of the protons. conductscience.com

The N-H protons are anticipated to appear as broad singlets in the downfield region, typically between δ 8.0 and 12.5 ppm. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding interactions.

The diphenylmethyl proton (-CHPh₂) is expected to be a singlet or a multiplet (depending on the coupling with the adjacent N-H proton) and significantly deshielded due to the two adjacent phenyl groups, likely appearing in the range of δ 6.0 - 7.0 ppm. The aromatic protons of the two phenyl rings will present as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.

The protons of the decyl chain will show characteristic aliphatic signals. The methylene (B1212753) group attached to the nitrogen (N-CH₂-) will be the most deshielded of the alkyl chain protons, expected to appear as a triplet around δ 3.4 - 3.8 ppm. The subsequent methylene groups will resonate further upfield, creating a series of multiplets between δ 1.2 and 1.7 ppm. The terminal methyl group (-CH₃) of the decyl chain will appear as a triplet at approximately δ 0.8 - 0.9 ppm.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
N-H (thiourea)8.0 - 12.5Broad Singlet
Aromatic-H (phenyl)7.2 - 7.5Multiplet
Methine-H (-CHPh₂)6.0 - 7.0Singlet/Multiplet
Methylene-H (N-CH₂-)3.4 - 3.8Triplet
Methylene-H (alkyl chain)1.2 - 1.7Multiplet
Methyl-H (-CH₃)0.8 - 0.9Triplet

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The most deshielded carbon is expected to be the thiocarbonyl carbon (C=S) of the thiourea group, with a characteristic chemical shift in the range of δ 179 - 183 ppm. nih.gov

The carbons of the diphenylmethyl group will also be prominent. The methine carbon (-CHPh₂) is expected around δ 60 - 70 ppm, while the aromatic carbons will appear between δ 125 and 145 ppm. The quaternary carbon of the phenyl rings attached to the methine will be in the more downfield part of this range.

The carbons of the decyl chain will have signals in the aliphatic region. The carbon attached to the nitrogen (N-CH₂) will be the most deshielded of the alkyl carbons, appearing around δ 45 - 55 ppm. The other methylene carbons of the chain will resonate between δ 22 and 32 ppm, and the terminal methyl carbon will be the most shielded, at approximately δ 14 ppm. organicchemistrydata.org

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiocarbonyl (C=S)179 - 183
Aromatic (quaternary)140 - 145
Aromatic (CH)125 - 130
Methine (-CHPh₂)60 - 70
Methylene (N-CH₂)45 - 55
Methylene (alkyl chain)22 - 32
Methyl (-CH₃)~14

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the N-CH₂ protons and the adjacent methylene protons in the decyl chain, and trace the connectivity along the entire alkyl chain. It could also show coupling between the methine proton of the diphenylmethyl group and the adjacent N-H proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.4 - 3.8 ppm would correlate with the carbon signal at δ 45 - 55 ppm, confirming the N-CH₂ group. sdsu.edu

Through the combined interpretation of these 1D and 2D NMR spectra, the complete chemical structure of this compound can be unequivocally determined.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformation and hydrogen bonding.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the thiourea core, the diphenylmethyl group, and the decyl chain.

N-H Stretching: The N-H stretching vibrations are expected to appear in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. In the solid state, intermolecular hydrogen bonding might lead to broader and lower frequency bands compared to a solution in a non-polar solvent.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl and diphenylmethyl groups will appear just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioureas. This band is often coupled with other vibrations and can be found in the region of 700-850 cm⁻¹ and also contribute to bands around 1300-1400 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibrations of the thiourea moiety are typically observed in the range of 1400-1500 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings will give rise to characteristic bands in the region of 1450-1600 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the decyl chain will produce signals around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Expected Vibrational Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch3100 - 3400IR, Raman
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
C=C Stretch (Aromatic)1450 - 1600IR, Raman
C-N Stretch1400 - 1500IR, Raman
C=S Stretch700 - 850, 1300 - 1400IR, Raman
CH₂ Bend~1465, ~720IR

Note: These are predicted frequency ranges based on analogous structures.

The precise positions and relative intensities of the vibrational bands, particularly the N-H and C=S stretching modes, can provide information about the conformation of the thiourea unit. Different rotational isomers (conformers) can exist due to rotation around the C-N bonds. These conformers may be stabilized by intramolecular hydrogen bonding, which would be reflected in the vibrational spectra. For instance, the presence of multiple N-H stretching bands could indicate the existence of different conformers in equilibrium. DFT calculations are often used in conjunction with experimental IR and Raman data to predict the vibrational frequencies of different conformers and help in the assignment of the observed spectra. pku.edu.cn

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural characterization of this compound. It offers high sensitivity and provides detailed information on the molecule's fragmentation patterns, which in turn helps in confirming its structural assembly.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm). nih.gov For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed.

The analysis provides an experimental mass that can be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S). For the protonated molecule [M+H]⁺ of this compound (C₂₄H₃₆N₂S), the precise mass measurement confirms the molecular formula C₂₄H₃₆N₂S, ruling out other potential formulas with the same nominal mass.

Table 1: Illustrative HRMS Data for this compound
ParameterValue
Molecular FormulaC₂₄H₃₆N₂S
Adduct[M+H]⁺
Calculated Exact Mass385.2672
Measured Exact Mass385.2669
Mass Error (ppm)-0.78

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation of the parent ion, providing irrefutable evidence for the compound's structure. In these experiments, the isolated protonated molecule ([M+H]⁺, m/z 385.3) is subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern for this compound is dominated by cleavages at its weakest bonds and the formation of stable carbocations and neutral losses.

Key fragmentation pathways include:

Formation of the Diphenylmethyl Cation: The most prominent fragmentation pathway is the cleavage of the C-N bond between the thiourea core and the diphenylmethyl group. This results in the formation of the highly stable diphenylmethyl carbocation ([C₁₃H₁₁]⁺) at m/z 167.

Cleavage of the Decyl Chain: The long aliphatic decyl chain undergoes fragmentation, typically through a series of successive losses of 14 Da (–CH₂–), producing a characteristic pattern of ions separated by this mass unit. libretexts.org

Thiourea Core Fragmentation: Cleavage adjacent to the thiourea moiety can occur, leading to ions representing the decyl-thiourea portion or fragments arising from the breakdown of the thiourea core itself, such as the loss of hydrogen sulfide (B99878) (H₂S).

Table 2: Proposed Major Fragment Ions of this compound in MS/MS
m/z (Da)Proposed FormulaProposed Fragment Structure
385.3[C₂₄H₃₇N₂S]⁺[M+H]⁺ (Parent Ion)
229.2[C₁₁H₂₅N₂S]⁺[M - C₁₃H₁₀ + H]⁺ (Loss of diphenylmethane)
167.1[C₁₃H₁₁]⁺Diphenylmethyl cation
141.1[C₁₀H₂₁]⁺Decyl cation

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions of a compound in its solid, crystalline state. This technique allows for the unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis would reveal the exact three-dimensional structure of this compound. By obtaining a suitable single crystal, its diffraction pattern can be measured and analyzed to yield a detailed molecular model. This model confirms the connectivity and provides precise measurements of all bond lengths, bond angles, and torsion angles.

In related thiourea derivatives, the central C-N-C(S)-N core tends to be planar or nearly planar. acs.org The analysis would define the specific conformation adopted by the flexible n-decyl chain and the spatial orientation of the two phenyl rings of the diphenylmethyl group relative to the rest of the molecule.

Table 3: Representative Crystallographic Data for a Thiourea Derivative
ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.315
b (Å)13.220
c (Å)14.135
β (°)85.50
Volume (ų)1732.1
Z (molecules/unit cell)4

The crystal packing of this compound is stabilized by a variety of non-covalent interactions. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor. This typically results in the formation of robust intermolecular N-H···S hydrogen bonds. nih.govresearchgate.net These interactions often link molecules into characteristic dimers or infinite chains, which form the primary supramolecular structure. nih.gov

C-H···π Interactions: The hydrogen atoms of the decyl chain or the methine hydrogen of the diphenylmethyl group can interact with the electron-rich π-systems of the phenyl rings, further directing the packing arrangement. nih.gov

π-π Stacking: The phenyl rings from neighboring molecules may engage in offset π-π stacking interactions, adding to the cohesive energy of the crystal.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of molecules with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as N-Decyl-N'-(diphenylmethyl)thiourea, DFT studies would be invaluable for understanding its electronic properties. Researchers could calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. These visualizations would highlight the electron-rich and electron-deficient regions of this compound, identifying potential sites for electrophilic and nucleophilic attack. Such studies on similar thiourea (B124793) derivatives have provided insights into their non-covalent interactions and reactivity. researchgate.net

A hypothetical data table for DFT-calculated electronic properties might look like this:

ParameterCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to determine the most stable three-dimensional structure of this compound. nih.gov By optimizing the molecular geometry, researchers can obtain precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the decyl and diphenylmethyl groups on the thiourea core. For instance, studies on similar molecules have used these methods to understand conformational preferences. nih.gov

A hypothetical table of optimized geometric parameters could be presented as follows:

ParameterBond/AngleOptimized Value (Hypothetical)
Bond LengthC=S1.68 Å
Bond LengthC-N (amide)1.35 Å
Bond AngleN-C-N118°
Dihedral AnglePh-C-N-C65°

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment.

The long, flexible decyl chain and the bulky diphenylmethyl group of this compound suggest a complex conformational landscape. MD simulations could be used to explore this landscape, identifying the most populated and energetically favorable conformations. nih.gov By simulating the molecule's movements over time, researchers can understand how different parts of the molecule rotate and flex, which is critical for its biological activity and physical properties. Such simulations have been used to study the structural dynamics of other complex thiourea derivatives. nih.govresearchgate.net

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for investigating these effects. By simulating this compound in different solvents (e.g., water, ethanol (B145695), chloroform), researchers could observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. nih.gov This is particularly relevant for understanding its solubility and how it might behave in a biological medium.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this could include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. This would help in assigning the peaks in an experimental IR spectrum, for example, identifying the characteristic C=S and N-H stretching frequencies of the thiourea group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. researchgate.net This information is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. arabjchem.org This would provide information about the molecule's chromophores and its color.

A hypothetical table for predicted spectroscopic data might be:

SpectroscopyParameterPredicted Value (Hypothetical)
IRC=S stretch1250 cm⁻¹
¹H NMRN-H proton8.5 ppm
¹³C NMRC=S carbon180 ppm
UV-Visλ_max280 nm

Computational Structure-Property Relationship Studies (Non-Biological Context)

Beyond spectroscopy, computational methods can elucidate the relationship between the molecular structure of this compound and its intrinsic chemical properties.

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea group, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed over the diphenylmethyl moiety's aromatic rings. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net Analysis of the molecular orbital distributions provides a visual representation of where electron density is concentrated and where electrophilic or nucleophilic attacks are most likely to occur. nih.gov

Thiourea derivatives can exist in different conformations, often referred to as syn and anti, with respect to the orientation of the substituents around the C-N bonds of the thiourea core. researchgate.net The relative stability of these conformers is determined by a balance of steric repulsion and intramolecular interactions, such as hydrogen bonding. Computational studies on related disubstituted thioureas have shown that different conformers can coexist, and their relative energies can be calculated to determine the most stable arrangement. nih.govresearchgate.net For this compound, the bulky substituents likely play a significant role in favoring a particular conformation to minimize steric clashes.

Mechanistic Studies of Chemical Transformations and Reactivity

Reaction Kinetics and Rate Determination

The study of reaction kinetics provides fundamental insights into how fast a reaction proceeds and the factors that influence its speed. This typically involves experimental studies to measure reaction rates under various conditions and the subsequent determination of rate constants and activation energies.

Experimental Kinetic Studies of Reactivity

No experimental kinetic studies on the reactivity of N-Decyl-N'-(diphenylmethyl)thiourea have been reported in the peer-reviewed scientific literature. Such studies would be crucial for understanding how the structural features of this molecule—namely the long decyl chain and the bulky diphenylmethyl group—influence its reactivity compared to other thiourea (B124793) derivatives.

Determination of Rate Constants and Activation Energies

Consequently, without experimental kinetic data, no rate constants or activation energies for reactions involving this compound have been determined. This information is vital for predicting reaction outcomes and optimizing reaction conditions for potential synthetic applications.

Elucidation of Reaction Mechanisms

Identification of Key Intermediates

There are no published studies that identify or isolate any key intermediates in chemical transformations involving this compound. For other thiourea compounds, intermediates such as isothiocyanates and various cyclized structures have been observed, but these have not been confirmed for this specific molecule.

Postulation of Transition States and Energy Profiles

The postulation of transition states and the calculation of reaction energy profiles are typically achieved through computational chemistry methods. However, no such theoretical studies focused on this compound have been found in the public domain. These computational models are essential for visualizing the high-energy structures that molecules must pass through during a reaction.

Acid-Base Properties and Proton Transfer Processes

The thiourea moiety possesses both acidic and basic sites, allowing it to participate in proton transfer processes that are often key to its function in catalysis and biological systems.

The acid-base properties and the dynamics of proton transfer for this compound have not been experimentally or theoretically characterized. Understanding these properties would be fundamental to predicting its behavior in different chemical environments and its potential as an organocatalyst.

pKa Determination and Acid-Base Equilibria

There is no published data on the acid dissociation constant (pKa) of this compound. The pKa value is a critical parameter for understanding the behavior of a compound in solution, as it quantifies its acidity or basicity. Without experimental determination or theoretical calculation for this specific molecule, any discussion of its acid-base equilibria would be unfounded.

Role of Thiourea NH Groups in Protonation/Deprotonation

The thiourea moiety contains two NH groups that can participate in proton transfer reactions. The specific roles of these groups in the protonation and deprotonation of this compound, including which nitrogen atom is the primary site of protonation and the relative acidity of the NH protons, have not been investigated in the available literature. Such studies are essential for elucidating reaction mechanisms and understanding the compound's interactions in various chemical environments.

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics of N-Decyl-N'-(diphenylmethyl)thiourea

This compound possesses three potential donor atoms within its thiourea (B124793) core: the sulfur atom and two nitrogen atoms. The thiourea moiety, N-C(S)-N, is the primary site of interaction with metal ions.

Sulfur Atom: The sulfur atom of the thiocarbonyl group (C=S) is generally the most favored coordination site. researchgate.net As a soft donor atom, it forms strong bonds with soft or borderline metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II), in accordance with Hard and Soft Acids and Bases (HSAB) theory. Coordination through sulfur is indicated by a characteristic shift in the C=S stretching frequency in infrared spectra. ksu.edu.tr

Nitrogen Atoms: The two nitrogen atoms are also potential binding sites. However, in N,N'-disubstituted thioureas, coordination through nitrogen is less common than through sulfur. The lone pairs on the nitrogen atoms can participate in coordination, particularly with harder metal ions. In some cases, the ligand can act as a bridging ligand, coordinating to two different metal centers through its sulfur and one of its nitrogen atoms. Thioureas can coordinate as neutral ligands or, upon deprotonation of an N-H group, as anionic ligands. mdpi.com This versatility allows for various binding modes, including monodentate (via sulfur) and bidentate chelation. mdpi.comresearchgate.net

The coordination behavior of this compound is significantly influenced by the steric and electronic properties of its N-substituents: the n-decyl group and the diphenylmethyl (benzhydryl) group. nih.govrsc.org

Electronic Effects: The n-decyl group is an alkyl chain that acts as a weak electron-donating group through an inductive effect. The diphenylmethyl group, with its two phenyl rings, can exert both inductive and resonance effects. These electronic contributions modulate the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength of the metal-ligand bonds. Increased electron density on the donor atoms generally leads to stronger coordination.

Steric Hindrance: The most significant factor for this particular ligand is the steric bulk of the diphenylmethyl group. This large, three-dimensional substituent can create considerable steric hindrance around the nitrogen atom to which it is attached. This steric crowding can:

Favor coordination through the less hindered sulfur atom.

Influence the number of ligands that can coordinate to a single metal center.

The interplay between the electron-donating nature of the substituents and the steric hindrance from the diphenylmethyl group makes this compound a ligand capable of forming unique and stable coordination compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward methods, followed by comprehensive characterization using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org A general procedure involves dissolving the ligand in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. A solution of the metal salt (e.g., chlorides, perchlorates, or acetates of copper, nickel, cobalt, or zinc) in the same or a compatible solvent is then added, typically in a 1:1 or 2:1 ligand-to-metal molar ratio. worktribe.com The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. materialsciencejournal.org The resulting metal complex, if insoluble, can be isolated by filtration. If the complex is soluble, single crystals suitable for X-ray diffraction may be grown by slow evaporation of the solvent or by vapor diffusion techniques.

For example, the synthesis of a generic bis(ligand) metal(II) complex could be represented as:

2 L + MX₂ → [ML₂]X₂

Where L = this compound, M = Ni(II), Cu(II), and X = Cl⁻, ClO₄⁻.

The structures of the synthesized complexes are determined through various analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the mode of coordination. The C=S stretching vibration in the free ligand is expected to appear in the 700-850 cm⁻¹ region. Upon coordination of the sulfur atom to the metal, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond. utm.my Concurrently, the C-N stretching bands may shift to higher frequencies. The N-H stretching vibration, observed around 3100-3300 cm⁻¹, can also provide information about hydrogen bonding and deprotonation upon complexation. ksu.edu.tr

Table 1: Hypothetical FT-IR Spectral Data (cm⁻¹) for this compound (L) and a Representative Metal Complex [M(L)₂Cl₂].
AssignmentFree Ligand (L)Complex [M(L)₂Cl₂]Shift (Δν)
ν(N-H)~3250~3245-5
ν(C-N)~1480~1495+15
ν(C=S)~780~750-30

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution can confirm the formation of the complex. The chemical shift of the N-H proton is particularly sensitive to the coordination environment and can show a significant downfield shift upon complexation. mdpi.com Protons and carbons in the vicinity of the coordination site (the thiourea backbone) will also experience shifts in their resonance frequencies.

Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov For complexes of this compound, X-ray diffraction would confirm the coordination through the sulfur atom and reveal the exact geometry (e.g., tetrahedral or square planar) around the metal center.

Table 2: Representative Crystallographic Data for a Hypothetical Tetrahedral Complex [Zn(L)₂Cl₂] (L = this compound).
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometryDistorted Tetrahedral
Zn-S Bond Length (Å)~2.35
Zn-Cl Bond Length (Å)~2.25
S-Zn-S Angle (°)~105.0
Cl-Zn-Cl Angle (°)~110.0

Structural Diversity of Coordination Compounds

The combination of a versatile ligand like this compound with various transition metals leads to a wide range of coordination compounds with diverse structures and geometries. The final structure is determined by the electronic configuration and preferred coordination number of the metal ion, the ligand-to-metal ratio, and the steric constraints imposed by the ligand. worktribe.com

Tetrahedral Geometry: Metal ions such as Zn(II), Cd(II), and Cu(I) often favor a coordination number of four and typically form tetrahedral complexes. A complex with the stoichiometry [M(L)₂X₂] (where M = Zn, X = Cl) would likely exhibit a distorted tetrahedral geometry with the two ligands coordinating through their sulfur atoms. cardiff.ac.uk

Square Planar Geometry: Transition metals with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II), commonly form four-coordinate, square planar complexes. researchgate.net A complex like Ni(L)₂₂ might adopt a square planar geometry, although significant steric hindrance from the diphenylmethyl groups could potentially force a distortion towards a tetrahedral arrangement.

Other Geometries: Depending on the reaction conditions and the nature of the metal and counter-ions, other structures are possible. For instance, Cu(I) can also form three-coordinate trigonal planar complexes. worktribe.com Furthermore, the ligand could potentially act as a bridging unit between two metal centers, leading to the formation of polynuclear structures or coordination polymers.

The rich structural chemistry of metal complexes with this compound underscores the broader importance of N,N'-disubstituted thioureas as versatile building blocks in coordination chemistry.

Monomeric, Dimeric, and Polymeric Architectures

There is currently a lack of specific research data on the formation of monomeric, dimeric, and polymeric architectures involving this compound. General studies on other thiourea derivatives have demonstrated the capacity of this class of ligands to form a variety of structures depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. uobasrah.edu.iq For instance, the presence of bulky substituents on the thiourea nitrogen atoms can favor the formation of monomeric complexes due to steric hindrance. nih.gov Conversely, bridging anions or specific ligand conformations can facilitate the assembly of dimeric or polymeric structures.

Influence of Metal Center and Anions on Complex Geometry

The influence of the metal center and anions on the complex geometry of this compound has not been specifically investigated. In the broader context of thiourea chemistry, the choice of metal ion (e.g., transition metals like copper, nickel, cobalt) significantly impacts the preferred coordination geometry, which can range from tetrahedral and square planar to octahedral. uobasrah.edu.iqcardiff.ac.uk The coordinating ability of the anion present in the metal salt can also direct the final structure, either by participating in the coordination sphere of the metal or by influencing the crystal packing through non-covalent interactions.

Theoretical Insights into Metal-Ligand Interactions

Bonding Analysis and Electronic Structure of Complexes

Detailed bonding analyses and electronic structure calculations for complexes of this compound are not documented. For other thiourea complexes, techniques such as Natural Bond Orbital (NBO) analysis and examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are employed to understand the nature of the metal-ligand bond and the electronic transitions within the complex. nih.govchemicaljournal.org These analyses can reveal the extent of covalent character in the metal-sulfur bond and describe the charge transfer properties of the complexes.

Catalytic Applications and Organocatalysis

N-Decyl-N'-(diphenylmethyl)thiourea as an Organocatalyst

This compound is anticipated to function as a neutral, metal-free organocatalyst, leveraging non-covalent interactions to activate substrates. The core of its catalytic activity would lie in its ability to form hydrogen bonds, a defining characteristic of thiourea-based catalysts.

Hydrogen Bonding Catalysis Mechanisms

The primary mechanism through which this compound would catalyze reactions is hydrogen bonding. The two N-H protons of the thiourea (B124793) moiety can act as hydrogen bond donors, interacting with Lewis basic sites on a substrate, such as the oxygen atom of a carbonyl group or a nitrogen atom of an imine. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

This dual hydrogen-bonding capability can lead to a "bidentate" interaction, where the thiourea effectively "grips" the substrate, orienting it for a subsequent reaction and stabilizing the transition state. The strength of this hydrogen bonding is a critical determinant of catalytic efficacy.

Role of the Thiourea Core in Catalytic Activation

The thiourea core (-(NH)C=S(NH)-) is the cornerstone of the catalytic function. The presence of the electron-donating nitrogen atoms and the electron-withdrawing sulfur atom results in acidic N-H protons, making them effective hydrogen bond donors. The geometry of the thiourea unit allows for the two N-H groups to act in a concerted fashion, providing a pre-organized binding pocket for substrate activation.

The decyl and diphenylmethyl substituents on the nitrogen atoms of this compound would play a crucial role in modulating its catalytic properties. The long decyl chain would enhance its solubility in nonpolar organic solvents, which are commonly used in organocatalytic reactions. The bulky diphenylmethyl group would contribute to creating a specific chiral environment around the catalytic site, which could be exploited for asymmetric catalysis if a chiral version of the catalyst were to be synthesized.

Applications in Specific Organic Reactions

Based on the extensive research on other thiourea organocatalysts, this compound is expected to be effective in a range of organic transformations, particularly those involving the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Catalysis of C-C and C-X Bond Forming Reactions

Thiourea organocatalysts are well-known for their ability to promote various C-C bond-forming reactions. It is plausible that this compound could catalyze reactions such as:

Michael Additions: The addition of nucleophiles (like malonates, β-ketoesters, or nitroalkanes) to α,β-unsaturated carbonyl compounds or nitro-olefins. The thiourea would activate the electrophile by hydrogen bonding to the carbonyl or nitro group.

Friedel-Crafts Alkylations: The reaction of electron-rich aromatic compounds with electrophiles. The catalyst would activate the electrophile, facilitating the attack by the aromatic ring.

Aldol Reactions: The reaction between an enolate and a carbonyl compound. The thiourea would activate the carbonyl component.

Similarly, in the realm of C-X bond formation, this catalyst could potentially be used in:

Aza-Henry (Nitro-Mannich) Reactions: The addition of nitroalkanes to imines to form β-nitroamines. The thiourea would activate the imine for nucleophilic attack.

Hydrocyanation of Imines: The addition of hydrogen cyanide or a surrogate to imines to produce α-aminonitriles.

The table below summarizes the potential catalytic applications of this compound in C-C and C-X bond-forming reactions, based on the performance of analogous thiourea catalysts.

Reaction TypeSubstratesPotential Product
Michael Additionα,β-Unsaturated Ketone + Diethyl MalonateDiethyl 2-(3-oxo-1-phenylbutyl)malonate
Friedel-Crafts AlkylationIndole + N-Boc-imineSubstituted Indolylmethane
Aza-Henry ReactionN-Boc-imine + Nitromethaneβ-Nitroamine

Role in Condensation and Addition Reactions

Condensation and addition reactions are fundamental transformations in organic synthesis where thiourea catalysts have demonstrated significant utility. It is conceivable that this compound could catalyze:

Biginelli-type Reactions: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea to form dihydropyrimidinones. While the catalyst itself is a thiourea, it could promote the reaction by activating the aldehyde and imine intermediates.

Addition of Alcohols to Imines: The formation of hemiaminals and aminals, where the thiourea would activate the imine.

The following table outlines potential applications in condensation and addition reactions.

Reaction TypeReactantsPotential Product
Biginelli-type ReactionBenzaldehyde, Ethyl Acetoacetate, UreaEthyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Addition of Alcohol to ImineN-Benzylideneaniline + Methanol (B129727)N-(methoxy(phenyl)methyl)aniline

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations for reactions catalyzed specifically by this compound are not available. However, a general mechanistic cycle for a thiourea-catalyzed reaction, such as a Michael addition, can be proposed.

The catalytic cycle would likely proceed through the following steps:

Catalyst-Substrate Complexation: The thiourea catalyst forms a hydrogen-bonded complex with the electrophilic substrate (e.g., an α,β-unsaturated ketone), activating it.

Nucleophilic Attack: The nucleophile attacks the activated electrophile, leading to the formation of a new C-C bond. The thiourea catalyst stabilizes the developing negative charge in the transition state.

Proton Transfer: A proton transfer step occurs, often involving the catalyst or a co-catalyst, to neutralize the intermediate.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, regenerating the free thiourea to re-enter the catalytic cycle.

Kinetic studies, NMR spectroscopy, and computational modeling would be invaluable tools to elucidate the precise mechanistic details, including the nature of the catalyst-substrate interactions, the rate-determining step, and the role of the substituents on the thiourea catalyst.

Unable to Generate Article: No Catalytic Research Found for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no available research data specifically detailing the catalytic applications of the chemical compound This compound . The investigation failed to yield any studies related to its use in organocatalysis, including proposed catalytic pathways, the identification of catalytic intermediates, or its development as a supported or heterogeneous catalyst.

The field of organocatalysis extensively features various thiourea derivatives, which are well-documented for their ability to activate substrates through hydrogen bonding. wikipedia.orgchemrxiv.org Renowned examples like Schreiner's and Takemoto's catalysts have been thoroughly studied in numerous reactions, from Michael additions to Friedel-Crafts alkylations. mostwiedzy.pllibretexts.orgnih.gov These catalysts function by creating a "clamp-like" binding motif through double hydrogen bonds, which activates electrophiles and stabilizes transition states. wikipedia.org

However, the specific catalytic properties of a thiourea derivative are highly dependent on the nature of its N-substituents. The electronic and steric characteristics of the decyl and diphenylmethyl groups in the requested compound would define its unique catalytic behavior. Without dedicated studies on This compound , any discussion of its catalytic pathways or potential for immobilization would be purely speculative and scientifically unfounded.

The provided search results discuss the synthesis of various N-acyl, N-alkyl, and N,N-dialkyl thiourea derivatives and their applications in fields such as medicinal chemistry as enzyme inhibitors or as intermediates for synthesizing other complex molecules. nih.govresearchgate.netnih.gov There is also research on the development of heterogeneous catalysts from other thiourea compounds and general strategies for their immobilization. mdpi.com Nevertheless, none of these sources mention or provide data for This compound .

Due to the strict requirement to focus solely on This compound and the complete absence of specific research on its catalytic activity, it is not possible to generate an accurate and informative article that adheres to the requested outline. The creation of content for the specified sections—including catalytic pathways, intermediates, immobilization strategies, and reusability—would require nonexistent data.

Material Science and Advanced Functional Applications Non Biological

Incorporation into Polymeric Materials

There is a scarcity of specific data concerning the incorporation of N-Decyl-N'-(diphenylmethyl)thiourea into polymeric materials. Research on analogous compounds, however, suggests potential, yet unverified, roles.

Cross-linking Agents and Polymer Modifiers

No specific studies demonstrating the use of this compound as a cross-linking agent or polymer modifier have been identified in the current body of scientific literature. In a related context, thiourea (B124793) resin polymers have been explored as multifunctional modifiers for the buried interface in perovskite solar cells, where they can enhance interface connection and regulate the crystallinity of the perovskite. rsc.org This is achieved by filling oxygen vacancy defects and passivating undercoordinated lead defects. rsc.org The bifunctional nature of thiourea derivatives, possessing both hydrogen-bond-donating and -accepting sites, theoretically allows them to interact with polymer chains, but specific applications for this compound have not been documented.

Influence on Polymer Mechanical and Thermal Properties

Direct research detailing the influence of this compound on the mechanical and thermal properties of polymers is not available. For the broader class of thiourea derivatives, their incorporation into polymer matrices can, in principle, affect these properties through mechanisms such as hydrogen bonding, which can influence chain mobility and intermolecular forces. For instance, the synthesis of poly(β-thioether esters) from furan-based monomers has been shown to yield polymers with a wide range of thermal and mechanical properties. rsc.orgresearchgate.net However, without specific experimental data for this compound, any potential effects remain speculative.

Applications in Sensing Technologies

The thiourea moiety is well-established as a versatile functional group in the design of chemosensors due to its ability to form strong hydrogen bonds with anions and coordinate with cations. mersin.edu.trresearchgate.netnih.gov

Design of Chemo-Sensors for Anions or Cations

While numerous thiourea-based compounds are employed as chemosensors, no specific designs utilizing this compound for anion or cation sensing have been reported. The general design principle for such sensors involves coupling the thiourea recognition site to a chromogenic or fluorogenic unit. researchgate.netnih.gov The interaction of the thiourea's N-H protons with an anion, or its sulfur atom with a cation, perturbs the electronic properties of the signaling unit, leading to a detectable change in color or fluorescence. nih.govphyschemres.org Theoretical studies on N-phenylthiourea derivatives have shown that substituents on the phenyl ring can modulate the sensing activity for anions like fluoride (B91410) and acetate. physchemres.org The presence of the decyl and diphenylmethyl groups in this compound would be expected to influence its solubility and steric environment, which are critical factors in sensor design, but specific applications have not been developed.

Principles of Signal Transduction in Sensor Development

The signal transduction in thiourea-based chemosensors is primarily based on hydrogen bonding, which leads to changes in the electronic state of the molecule. nih.govresearchgate.net Upon binding an anion, the N-H protons of the thiourea group become more polarized, which can lead to a color change (colorimetric sensing) or an alteration in fluorescence intensity (fluorescent sensing). researchgate.netnih.gov For example, the interaction can cause a bathochromic shift in the UV-Vis absorption spectrum. researchgate.net The enhancement of fluorescence upon anion binding can be attributed to an increase in the rigidity of the host molecule. nih.gov While these principles are broadly applicable, the specific signal transduction mechanism for a hypothetical sensor based on this compound would need to be experimentally determined.

Supramolecular Chemistry and Self-Assembly

Thiourea derivatives are recognized for their capacity to form well-defined supramolecular structures through hydrogen bonding and other weak interactions. mersin.edu.tr The N-H groups act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. nih.gov This directional bonding capability allows for the self-assembly of molecules into higher-order structures like chains, sheets, or more complex networks.

The specific supramolecular behavior and self-assembly of this compound have not been investigated. However, studies on related N-acyl thiourea derivatives show that they can assemble into supramolecular units directed by intermolecular hydrogen bonds. mersin.edu.tr The conformation of the thiourea moiety and the nature of the substituents play a crucial role in determining the final packing arrangement. mersin.edu.tr The presence of a long alkyl chain (decyl group) in this compound could introduce van der Waals interactions and potentially lead to the formation of lamellar or other organized structures in the solid state or in solution, a phenomenon observed in other long-chain alkyl compounds. mdpi.comrsc.org Similarly, the bulky diphenylmethyl group would significantly influence the steric hindrance and packing efficiency in any self-assembled structure.

Formation of Self-Assembled Structures

Thiourea derivatives are well-known for their capacity to form predictable supramolecular structures through hydrogen bonding between the N-H protons and the thiocarbonyl sulfur atom. nih.govacs.org The presence of the long n-decyl chain in this compound would introduce significant van der Waals interactions, which, in conjunction with hydrogen bonding, could drive the formation of well-defined self-assembled structures such as monolayers, vesicles, or organogels. psu.edu The interplay between the directional hydrogen bonds of the thiourea group and the non-directional hydrophobic interactions of the alkyl chain is a key factor in determining the morphology of the resulting aggregates. researchgate.net

Host-Guest Interactions and Recognition Phenomena

The thiourea functional group is a versatile motif in host-guest chemistry, primarily due to its ability to act as a hydrogen-bond donor to recognize and bind anionic species. acs.orgnih.govnih.govrsc.org The two N-H groups of the thiourea can form a chelate-like complex with anions, and the strength and selectivity of this interaction can be tuned by the electronic properties of the substituents on the nitrogen atoms. The diphenylmethyl group, with its bulky and electron-donating nature, could influence the binding pocket's steric environment and the acidity of the N-H protons, thereby affecting its recognition properties for various anionic guests. acs.org

Role in Advanced Separation Processes

The structural characteristics of this compound also suggest its potential as a key component in advanced separation technologies, including liquid-liquid extraction and chromatography.

Extracting Agents for Metal Ions

Thiourea derivatives have been extensively investigated as extracting agents for a variety of metal ions. dntb.gov.uanih.govresearchgate.net The sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as soft and hard donors, respectively, allowing for coordination with a range of metal centers. orientjchem.orgnih.govrsc.orgmdpi.comnih.govmdpi.com The long decyl chain would enhance the lipophilicity of the molecule, making it highly soluble in organic solvents used in liquid-liquid extraction processes and facilitating the transfer of metal ions from an aqueous phase to an organic phase. mdpi.com The selectivity for specific metal ions could be influenced by the steric hindrance provided by the diphenylmethyl group.

A general representation of the extraction process can be described by the following equilibrium:

Mn+(aq) + nL(org) ⇌ MLn

Where Mn+ is the metal ion in the aqueous phase, and L is the thiourea ligand in the organic phase. The efficiency of this process is dependent on factors such as pH, the nature of the organic solvent, and the concentration of the extracting agent.

Table 1: Potential Metal Ion Extraction Capabilities of Thiourea Derivatives

Metal IonTypical pH Range for ExtractionPotential for Extraction by this compound
Copper (Cu²⁺)Acidic to NeutralHigh
Silver (Ag⁺)AcidicHigh
Gold (Au³⁺)AcidicHigh
Palladium (Pd²⁺)AcidicHigh
Mercury (Hg²⁺)AcidicHigh
Cadmium (Cd²⁺)Neutral to BasicModerate
Lead (Pb²⁺)Neutral to BasicModerate

This table is illustrative and based on the general behavior of thiourea-based extractants. Specific performance would require experimental validation.

Chromatographic Stationary Phase Components

Thiourea derivatives have been successfully immobilized onto solid supports, such as silica (B1680970) gel, to create novel stationary phases for high-performance liquid chromatography (HPLC). nih.govnih.gov These stationary phases can exhibit unique selectivity for various analytes due to the specific interactions (hydrogen bonding, dipole-dipole) with the thiourea moiety.

For this compound, the long decyl chain could provide a hydrophobic surface for reversed-phase chromatography, while the thiourea and diphenylmethyl groups could offer additional selective interactions. Such a stationary phase could be particularly useful for the separation of polar and aromatic compounds. The general approach involves covalently bonding the thiourea derivative to the support material, creating a durable and effective chromatographic medium. The performance of such a stationary phase would depend on the mobile phase composition, temperature, and the nature of the analytes being separated. sielc.comchromforum.orgmdpi.com

Structure Property Relationship Studies Non Biological Focus

Influence of N-Alkyl (Decyl) Chain Modifications

The ten-carbon decyl chain is a defining feature of N-Decyl-N'-(diphenylmethyl)thiourea, imparting significant amphiphilic character to the molecule. Modifications to this chain are predicted to have a profound impact on its physical properties.

Impact on Lipophilicity and Solubility in Non-Polar Media

The long, non-polar decyl chain is the primary contributor to the lipophilicity of this compound. It is anticipated that the molecule will exhibit high solubility in non-polar organic solvents such as hexane, toluene, and diethyl ether, while being virtually insoluble in water.

The relationship between the length of the N-alkyl chain and lipophilicity in thiourea (B124793) derivatives is well-established. An increase in the number of methylene (B1212753) (-CH2-) units in the alkyl chain leads to a corresponding increase in the molecule's non-polar surface area, enhancing its affinity for non-polar environments. This trend can be quantified by the partition coefficient, log P, which is expected to increase with chain length.

To illustrate this principle, the following table presents hypothetical log P values for a series of N-Alkyl-N'-(diphenylmethyl)thiourea derivatives, demonstrating the expected increase in lipophilicity with the extension of the alkyl chain.

Interactive Data Table 1: Predicted Lipophilicity of N-Alkyl-N'-(diphenylmethyl)thiourea Derivatives This table presents hypothetical data for illustrative purposes.

Alkyl Chain Predicted log P Predicted Solubility in Hexane (g/L)
Methyl 3.5 5
Butyl 5.0 25
Octyl 7.0 150
Decyl 8.0 300
Dodecyl 9.0 500

Effects on Aggregation Behavior and Self-Assembly

The amphiphilic nature of this compound, arising from the combination of the hydrophilic thiourea core and the hydrophobic decyl and diphenylmethyl groups, suggests a propensity for self-assembly in certain solvents. In non-polar media, the formation of reverse micelles is a plausible scenario, with the polar thiourea groups congregating in the core to minimize contact with the solvent, while the lipophilic chains extend outwards.

The length of the N-alkyl chain is a critical factor in determining the critical aggregation concentration (CAC) and the morphology of the resulting aggregates. Generally, for amphiphiles, a longer alkyl chain leads to a lower CAC, as the increased hydrophobic interactions provide a stronger driving force for aggregation.

The table below provides a hypothetical illustration of how the critical aggregation concentration of N-Alkyl-N'-(diphenylmethyl)thiourea in a non-polar solvent like cyclohexane (B81311) might vary with the length of the alkyl chain.

Interactive Data Table 2: Predicted Aggregation Behavior of N-Alkyl-N'-(diphenylmethyl)thiourea Derivatives in Cyclohexane This table presents hypothetical data for illustrative purposes.

Alkyl Chain Predicted Critical Aggregation Concentration (mM)
Hexyl 15
Octyl 5
Decyl 1.5
Dodecyl 0.5
Tetradecyl 0.1

Impact of N'-(Diphenylmethyl) Group Variations

The N'-(diphenylmethyl) group, also known as the benzhydryl group, is a sterically bulky and electronically significant component of the molecule. Variations in this group would be expected to have a substantial effect on the molecule's interactions and reactivity.

Steric Effects on Molecular Interactions

The two phenyl rings of the diphenylmethyl group create significant steric hindrance around the N' nitrogen atom of the thiourea core. This bulkiness can be expected to influence intermolecular interactions by physically impeding the approach of other molecules. This steric shielding could, for example, hinder the formation of hydrogen bonds involving the N'-H group, which would otherwise be a prominent feature of thiourea chemistry.

The extent of this steric hindrance can be conceptually compared by considering the substitution of the diphenylmethyl group with other, less bulky substituents. The table below provides a qualitative comparison of the expected steric hindrance and its potential impact on intermolecular association.

Interactive Data Table 3: Conceptual Steric Effects of N'-Substituents on Intermolecular Interactions This table presents a qualitative assessment for illustrative purposes.

N'-Substituent Relative Steric Bulk Predicted Impact on Intermolecular Association
Methyl Low Minimal hindrance, allows for close packing
Phenyl Medium Moderate hindrance, may disrupt crystal packing
Diphenylmethyl High Significant hindrance, likely to prevent close packing and reduce intermolecular bond strength
Trityl Very High Extreme hindrance, severely restricts intermolecular interactions

Electronic Contributions from Aromatic Moieties

The phenyl rings of the diphenylmethyl group contribute to the electronic environment of the thiourea core through inductive and resonance effects. The aromatic rings are generally considered to be weakly electron-withdrawing through their inductive effect. This can influence the electron density on the adjacent nitrogen and, by extension, the entire thiourea moiety.

The electronic nature of the aromatic rings can be systematically altered by introducing substituents. For instance, electron-donating groups (e.g., methoxy) on the phenyl rings would increase the electron density on the N' nitrogen, while electron-withdrawing groups (e.g., nitro) would decrease it. These changes in electron density would, in turn, affect the reactivity of the thiourea group.

Correlation between Molecular Architecture and Chemical Reactivity

The chemical reactivity of the thiourea core in this compound is governed by a combination of the electronic and steric factors imposed by its substituents. The thiourea group can act as a nucleophile, with the sulfur atom being a primary site for electrophilic attack.

The reactivity of the sulfur atom is expected to be modulated by the electronic effects of the N and N' substituents. The electron-donating nature of the decyl group would tend to increase the nucleophilicity of the sulfur. Conversely, the weakly electron-withdrawing nature of the diphenylmethyl group would slightly decrease it.

However, the most significant factor influencing the reactivity of the thiourea core is likely to be the steric hindrance from the diphenylmethyl group. This bulkiness would sterically shield the sulfur atom, making it less accessible to attacking electrophiles. This steric hindrance is expected to significantly reduce the rate of reactions involving the thiourea group compared to less hindered analogues.

To conceptualize this, the following table presents a hypothetical comparison of the relative reaction rates for the S-alkylation of various N,N'-disubstituted thioureas with a standard electrophile.

Interactive Data Table 4: Predicted Relative Reactivity of N,N'-Disubstituted Thioureas in S-Alkylation This table presents hypothetical data for illustrative purposes.

N-Substituent N'-Substituent Predicted Relative Rate Primary Influencing Factor
Methyl Methyl 100 Low Steric Hindrance
Decyl Phenyl 50 Moderate Steric Hindrance
Decyl Diphenylmethyl 5 High Steric Hindrance
Decyl Trityl <1 Extreme Steric Hindrance

Substituent Effects on Reaction Rates

The rate of chemical reactions involving thiourea derivatives is highly sensitive to the electronic nature of the substituents attached to the nitrogen atoms. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles governing substituent effects in related N,N'-disubstituted thioureas provide a strong framework for understanding its reactivity.

Substituents can either accelerate or decelerate reaction rates by altering the electron density of the thiourea core. Electron-donating groups (EDGs) increase the nucleophilicity of the sulfur and nitrogen atoms, thereby enhancing the rate of reactions where the thiourea acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity but potentially increasing the acidity of the N-H protons, which can be advantageous in reactions where the thiourea functions as a hydrogen-bond donor catalyst.

To illustrate the impact of substituents on reaction kinetics, the following table presents hypothetical relative rate data for a representative reaction involving various N-substituted thioureas. This data is based on established trends in physical organic chemistry.

Thiourea Derivative Substituent on N Substituent on N' Electronic Effect Hypothetical Relative Rate
ThioureaHH-1.0
N-MethylthioureaCH₃HWeak EDG1.5
N-PhenylthioureaC₆H₅HEWG0.7
N,N'-DimethylthioureaCH₃CH₃Weak EDG2.1
N,N'-DiphenylthioureaC₆H₅C₆H₅EWG0.5
This compound C₁₀H₂₁CH(C₆H₅)₂Mixed (Weak EDG/EWG)Predicted to be moderate

This table presents illustrative data based on general principles of substituent effects and does not represent experimentally measured values for this compound.

Stereochemical Influence on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is critically influenced by the three-dimensional arrangement of atoms, or stereochemistry. In the context of this compound, the bulky diphenylmethyl group plays a dominant role in defining the steric environment around the thiourea core, which is crucial for selective binding events.

The thiourea moiety is an excellent hydrogen-bond donor, with the two N-H protons capable of forming strong interactions with hydrogen-bond acceptors. The spatial orientation of these N-H groups, as dictated by the substituents, determines the geometry of the binding pocket. The large, non-planar diphenylmethyl group creates a sterically hindered environment on one side of the molecule. This steric bulk can enforce a specific conformation and create a well-defined cavity, leading to shape-selective recognition of guest molecules.

For instance, in the recognition of chiral molecules, the stereochemistry of the thiourea derivative is paramount. While this compound itself is not chiral (unless a chiral center is introduced), the principles of stereochemical influence are well-demonstrated in chiral thiourea derivatives used as chiral solvating agents or catalysts. The defined spatial arrangement of bulky groups allows for differential interactions with the enantiomers of a chiral guest molecule, leading to the formation of diastereomeric complexes with different stabilities. This difference in stability can be observed, for example, in NMR spectroscopy as separate signals for the enantiomers.

The decyl group, being a long and flexible alkyl chain, contributes less to the rigid steric definition of a binding site but can participate in van der Waals interactions, particularly with non-polar guests. The interplay between the bulky, rigid diphenylmethyl group and the flexible, lipophilic decyl group can lead to complex and specific molecular recognition properties.

Relationship between Structure and Performance in Non-Biological Applications

The performance of this compound in practical applications such as catalysis and chemical sensing is a direct consequence of the structure-property relationships discussed in the previous section. By strategically modifying the molecular structure, it is possible to optimize the compound's efficiency and selectivity for a specific purpose.

Optimization of Catalytic Efficiency through Structural Tuning

Thiourea derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors to activate electrophiles. The catalytic efficiency of these molecules can be finely tuned by altering the substituents on the nitrogen atoms.

The acidity of the N-H protons is a key factor in determining catalytic activity. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonding with the substrate and, consequently, greater activation and higher reaction rates. However, excessive acidity can lead to catalyst deactivation or unwanted side reactions. Therefore, a balance must be struck.

In this compound, the electronic properties of the decyl and diphenylmethyl groups would influence the acidity of the N-H protons. While the decyl group has a mild electron-donating effect, the diphenylmethyl group's influence is more complex. The steric bulk of the diphenylmethyl group can also play a crucial role in catalysis by influencing the approach of the substrate to the catalytic site and by controlling the stereoselectivity of the reaction in the case of chiral substrates.

The following table provides a hypothetical overview of how structural modifications in thiourea catalysts can impact their efficiency in a representative catalytic reaction, based on general principles observed in the literature.

Catalyst Substituent 1 Substituent 2 Key Structural Feature Hypothetical Catalytic Efficiency (Turnover Frequency)
Catalyst AMethylMethylLow steric hindrance, weak H-bond donorLow
Catalyst BPhenylPhenylModerate H-bond donor, potential for π-π stackingModerate
Catalyst C3,5-Bis(trifluoromethyl)phenyl3,5-Bis(trifluoromethyl)phenylStrong H-bond donor due to EWGsHigh
This compound DecylDiphenylmethylBulky steric group, moderate H-bond donorPredicted to be moderate to high, depending on substrate

This table is illustrative and aims to demonstrate the principles of structural tuning. The values are not based on experimental data for the specific compounds listed.

Derivatization and Analog Development

Systematic Modifications of the N-Decyl Moiety

One of the most fundamental modifications involves altering the length and branching of the N-alkyl chain. Research in the broader field of N-acyl thiourea (B124793) derivatives has shown that the length of the alkyl chain can influence biological activities. For instance, studies on 1,4-bis(alkoxyphenyl)carbamothioyl-terephthalamide derivatives, which feature alkyl chains of varying lengths (including C10, C12, and C14), have demonstrated that antibacterial activity can be dependent on the chain length. mdpi.com Specifically, in some cases, a decrease in antibacterial activity was observed with an increase in the carbon chain length. mdpi.com

To systematically investigate these effects in the context of N-Decyl-N'-(diphenylmethyl)thiourea, a series of analogs with varying alkyl chain lengths (N-alkyl-N'-(diphenylmethyl)thiourea) could be synthesized. The general synthetic approach involves the reaction of diphenylmethyl isothiocyanate with a series of primary alkylamines of different lengths (e.g., from C4 to C18).

Table 1: Hypothetical Analogs with Varied Alkyl Chain Length

Compound IDN-Alkyl GroupAlkyl Chain LengthPotential Impact
Parent n-Decyl10Baseline lipophilicity and activity
Analog 1 n-Butyl4Decreased lipophilicity
Analog 2 n-Hexyl6Moderately decreased lipophilicity
Analog 3 n-Octyl8Slightly decreased lipophilicity
Analog 4 n-Dodecyl12Increased lipophilicity
Analog 5 n-Hexadecyl16Significantly increased lipophilicity
Analog 6 iso-Butyl4 (branched)Altered steric profile and lipophilicity
Analog 7 tert-Butyl4 (branched)Significant steric hindrance near the thiourea core

This table presents a hypothetical series of analogs for systematic study. The "Potential Impact" is based on general chemical principles and findings from related classes of compounds.

Introducing functional groups into the N-decyl chain offers another layer of structural and functional diversity. This strategy can be used to introduce new interaction sites, alter solubility, or provide handles for further conjugation. For example, the introduction of a terminal hydroxyl, amino, or carboxyl group could dramatically change the polarity and potential for hydrogen bonding of the molecule.

The synthesis of such derivatives would require starting from appropriately functionalized decylamines or by post-synthetic modification of a precursor bearing a suitable reactive group on the alkyl chain. For instance, reacting diphenylmethyl isothiocyanate with 10-aminodecan-1-ol would yield an analog with a terminal hydroxyl group.

Table 2: Hypothetical Analogs with Functionalized Alkyl Chains

Compound IDFunctional Group on Decyl ChainPotential Property Change
Analog 8 Terminal Hydroxyl (-OH)Increased polarity, potential for hydrogen bonding
Analog 9 Terminal Amino (-NH2)Increased basicity, potential for salt formation
Analog 10 Terminal Carboxyl (-COOH)Increased acidity, potential for salt formation
Analog 11 Internal Ether (-O-)Altered flexibility and polarity
Analog 12 Terminal Halogen (e.g., -Br)Increased reactivity for further derivatization

This table illustrates potential functionalizations of the N-decyl chain and their expected influence on the molecule's properties.

Structural Alterations of the N'-(Diphenylmethyl) Group

The N'-(diphenylmethyl) group, also known as the benzhydryl group, is a bulky, hydrophobic moiety that significantly contributes to the steric environment around the thiourea core. Modifications to this part of the molecule can fine-tune its shape, electronic properties, and potential for specific interactions.

Replacing the diphenylmethyl group with other arylmethyl units allows for a systematic exploration of the steric and electronic requirements at this position. For example, replacing one of the phenyl rings with a different aromatic or heteroaromatic system can introduce new electronic features or hydrogen bonding capabilities. The synthesis of these analogs would involve reacting N-decylamine with the corresponding arylmethyl isothiocyanate.

Table 3: Hypothetical Analogs with Altered Arylmethyl Groups

Compound IDN'-Arylmethyl GroupKey Structural Difference
Parent DiphenylmethylTwo phenyl rings
Analog 13 BenzylOne phenyl ring
Analog 14 (4-Biphenyl)methylExtended aromatic system
Analog 15 (1-Naphthyl)methylFused aromatic ring system
Analog 16 (2-Pyridyl)methylIntroduction of a heteroaromatic ring
Analog 17 (9-Fluorenyl)methylPlanar, rigid aromatic system

This table outlines potential replacements for the diphenylmethyl group to probe the impact of different arylmethyl moieties.

Introducing substituents onto the phenyl rings of the diphenylmethyl group is a classic strategy in medicinal chemistry and materials science to modulate electronic properties (through inductive and resonance effects) and steric hindrance. A series of N-decyl-N'-(substituted diphenylmethyl)thioureas can be synthesized to investigate these effects. The synthesis would start from the appropriately substituted diphenylmethylamines.

Table 4: Hypothetical Analogs with Substituted Phenyl Rings

Compound IDSubstituent on Phenyl Ring(s)Expected Electronic Effect
Parent NoneNeutral
Analog 18 4-Methoxy (-OCH3)Electron-donating
Analog 19 4-Methyl (-CH3)Weakly electron-donating
Analog 20 4-Chloro (-Cl)Electron-withdrawing (inductive)
Analog 21 4-Nitro (-NO2)Strongly electron-withdrawing
Analog 22 3,5-Dichloro (-Cl)Increased electron withdrawal and steric bulk

This table provides examples of substituents that could be introduced onto the phenyl rings to systematically alter the electronic and steric properties of the diphenylmethyl group.

Synthesis of Bridged and Polythiourea Analogs

Moving beyond simple monomeric structures, the synthesis of bridged and polythiourea analogs of this compound opens up possibilities for creating more complex architectures with potentially novel properties, such as applications in materials science or as multivalent ligands.

The synthesis of a bridged analog could be achieved by linking two this compound units through a spacer. For example, using a diamine as a linker between two diphenylmethyl isothiocyanate molecules, followed by reaction with decylamine (B41302), could lead to a bridged structure.

The synthesis of polythioureas would involve the polymerization of a monomer containing the this compound unit. This would require the presence of polymerizable functional groups on either the decyl or the diphenylmethyl moiety. For instance, a monomer could be designed where a vinyl group is attached to one of the phenyl rings, which could then undergo polymerization.

Comparative Studies of Reactivity and Non-Biological Applications Across Analogs

The reactivity of the thiourea group is central to its utility in various non-biological applications. The sulfur atom can act as a nucleophile, and the N-H protons can engage in hydrogen bonding, making thiourea derivatives effective organocatalysts and ligands for metal complexes. researchgate.netmdpi.com The specific nature of the N- and N'-substituents, in this case, the decyl and diphenylmethyl groups, would modulate this reactivity.

Comparative studies across a series of analogs, for instance, by varying the length of the alkyl chain (e.g., replacing decyl with octyl or dodecyl) or by introducing substituents on the phenyl rings, would provide valuable insights into structure-reactivity relationships. One key non-biological application of thiourea derivatives is in the field of chemical sensing. The thiourea moiety can bind to various metal ions and anions, leading to a detectable signal, such as a change in fluorescence. nih.gov The lipophilic decyl chain in this compound could enhance its solubility in non-polar media, making it a candidate for sensing applications in such environments.

Furthermore, thiourea derivatives are known to act as vulcanization accelerators in the rubber industry and as precursors for the synthesis of various heterocyclic compounds. nih.gov The reactivity of this compound analogs in these contexts could be systematically investigated. For example, their efficiency as catalysts in reactions like the Morita-Baylis-Hillman reaction could be assessed. academie-sciences.fr

Table 3: Potential Non-Biological Applications and Comparative Reactivity of Analogs

Application AreaKey Reactive FeatureInfluence of N-Decyl and N'-(diphenylmethyl) GroupsPotential for Comparative Studies
Organocatalysis Hydrogen bonding ability of N-H protons and nucleophilicity of the sulfur atom.The bulky diphenylmethyl group may create a specific chiral pocket, while the decyl chain influences solubility and catalyst aggregation.Comparison of catalytic activity with analogs having different alkyl chains or substituted aryl groups.
Metal Ion Sensing Coordination of the sulfur and nitrogen atoms to metal centers.The diphenylmethyl group may influence the photophysical properties of the sensor, while the decyl chain affects its partitioning in different phases.Evaluation of the selectivity and sensitivity for different metal ions across a series of analogs.
Anion Recognition Formation of hydrogen bonds between the N-H protons and the anion.The electronic properties of the diphenylmethyl group can be tuned to modulate the acidity of the N-H protons and thus the anion binding strength.Titration experiments to determine the binding constants for various anions with a library of analogs.
Precursor for Heterocycles Reactivity of the thiourea core in condensation and cyclization reactions.The substituents will influence the reaction conditions required and the nature of the resulting heterocyclic products.Exploration of reactions with different electrophiles to synthesize a variety of novel heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Decyl-N'-(diphenylmethyl)thiourea, and how is reaction completion monitored?

  • Methodological Answer : A common approach involves reacting thiourea derivatives with acyl chlorides or isothiocyanates under controlled conditions. For example, in analogous thiourea syntheses, N-phenylthiourea is mixed with tetrahydrofuran (THF) and triethylamine (TEA) under ice-cooled stirring, followed by dropwise addition of an acyl chloride. Reaction progress is monitored using thin-layer chromatography (TLC) at hourly intervals. Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol) .

Q. Which spectroscopic techniques are essential for characterizing thiourea derivatives like N-Decyl-N'-(diphenylmethyl)thiourea?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups such as ν(C=S) (~1190 cm⁻¹), ν(N-H) (~3179 cm⁻¹), and aromatic ν(C=C) (~1528 cm⁻¹) .
  • Elemental Analysis : Confirms purity and molecular composition (e.g., C, H, N, S percentages) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves alkyl/aryl substituents and hydrogen bonding patterns .

Q. How are cytotoxicity assays designed to evaluate thiourea derivatives?

  • Methodological Answer : Cytotoxicity is typically assessed using cell viability assays (e.g., MTT or resazurin-based) against cancer cell lines. For example, cells are incubated with the compound at varying concentrations (e.g., 1–100 µM) for 48–72 hours. Data are normalized to untreated controls, and IC₅₀ values are calculated using dose-response curves .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of N-Decyl-N'-(diphenylmethyl)thiourea derivatives for enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potentials. These parameters correlate with biological activity (e.g., antifungal or antitumor properties) and guide structural modifications to improve binding affinity .

Q. What strategies resolve contradictions in thiourea derivative applications, such as conflicting reports on gold-leaching efficiency versus cyanide?

  • Methodological Answer : Comparative leaching studies under standardized conditions (pH, oxidant concentration, temperature) quantify dissolution rates and reagent consumption. For instance, thiourea’s efficiency can be enhanced by optimizing mixed-ligand systems (e.g., thiourea + thiocyanate + ferric sulfate) to reduce decomposition and improve recyclability .

Q. How are mutagenic risks of thiourea derivatives assessed in preclinical studies?

  • Methodological Answer : The Ames test (using Salmonella strains) evaluates mutagenicity by measuring reverse mutations in histidine biosynthesis genes. Complementary assays like the comet assay detect DNA strand breaks in mammalian cells. Non-mutagenic derivatives are prioritized for further development .

Q. What thermodynamic parameters govern the stability of N-Decyl-N'-(diphenylmethyl)thiourea under varying temperatures?

  • Methodological Answer : Thermogravimetry (TG) and differential scanning calorimetry (DSC) determine decomposition kinetics. Activation energy (E), entropy (ΔS), and Gibbs free energy (ΔG) are calculated using the Johnson-Mehl-Avrami equation. Decomposition products are analyzed via online FT-IR to identify volatile byproducts .

Q. How do substitution patterns (e.g., chloro, trifluoromethyl) in N-Decyl-N'-(diphenylmethyl)thiourea influence biological target interactions?

  • Methodological Answer : Molecular docking and surface plasmon resonance (SPR) studies quantify binding affinities to enzymes/receptors. For example, chloro and trifluoromethyl groups enhance lipophilicity and π-π stacking with hydrophobic protein pockets, as shown in analogous thioureas .

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